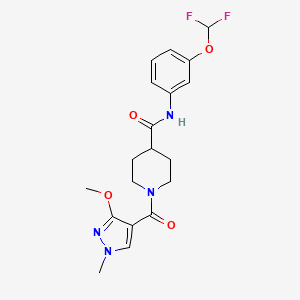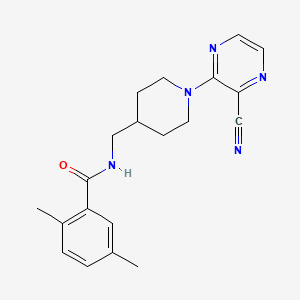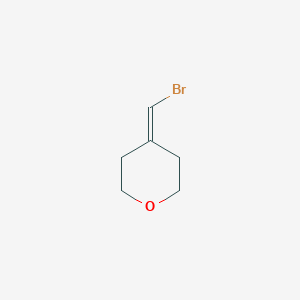
5-cyclopropyl-N-(1H-indazol-6-yl)isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has significant importance in the field of drug discovery . Indazole is another organic compound that consists of a benzene ring fused to a pyrazole ring. It’s a privileged structure in medicinal chemistry and is present in various therapeutic agents.
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Indazole is a fused bicyclic compound, consisting of a benzene ring and a pyrazole ring.Chemical Reactions Analysis
The synthesis of isoxazoles often involves the (3 + 2) cycloaddition reaction of an alkyne (a dipolarophile) and nitrile oxide (a dipole) . This reaction is widely used and researched in the synthesis of isoxazole derivatives .科学的研究の応用
Isoxazole Alkaloids and Biological Activity
Isoxazole alkaloids, a small and diverse group of natural products based on the isoxazole skeleton, have garnered attention due to their biological activities. These compounds, including well-known antibiotics and toxins, have been isolated from various sources like marine sponges, bacteria, and mushrooms. Their simple to complex structures and the associated biological activities make them significant in scientific research, highlighting the potential pharmacological importance of related isoxazole compounds (Rahbaek & Christophersen, 2001).
Synthetic Routes for Heterocyclic Compounds
The synthesis of 1,2,3-triazoles, another class of N-heterocyclic compounds, showcases the diverse applications in drug discovery and material science. This includes various drugs with a 1,2,3-triazole ring, emphasizing the significance of synthetic routes for developing new biologically active compounds. Such synthetic methodologies can be applied to isoxazole-based compounds, presenting opportunities for discovering new therapeutic agents (Kaushik et al., 2019).
Indazole Derivatives and Therapeutic Applications
Indazole derivatives, sharing a part of the chemical structure with your compound of interest, have shown a wide variety of biological activities. Over recent years, these derivatives have been the focus of novel therapeutic agent development, demonstrating the potential for compounds with similar scaffolds to be explored in various disorders, including cancer and neurodegeneration (Denya et al., 2018).
Control of Radical Cyclizations in Synthesis
Radical cyclizations are crucial for constructing carbo- and heterocyclic compounds, including natural products and potentially active pharmaceutical ingredients. This review emphasizes the importance of regiochemistry control in radical cyclizations for synthesizing complex molecules, which could be relevant for developing synthetic strategies for compounds like 5-cyclopropyl-N-(1H-indazol-6-yl)isoxazole-3-carboxamide (Ishibashi & Tamura, 2004).
将来の方向性
The future directions in the research of isoxazole and indazole derivatives could involve the development of new synthetic strategies and designing of new derivatives based on the most recent knowledge emerging from the latest research . These compounds have a wide spectrum of biological activities and therapeutic potential, making them promising candidates for the development of new drugs .
特性
IUPAC Name |
5-cyclopropyl-N-(1H-indazol-6-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c19-14(12-6-13(20-18-12)8-1-2-8)16-10-4-3-9-7-15-17-11(9)5-10/h3-8H,1-2H2,(H,15,17)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOUWFBXNXZVDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3=CC4=C(C=C3)C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-(1H-indazol-6-yl)isoxazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1-Cyanocyclohexyl)carbamoyl]methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate](/img/structure/B2536965.png)
![2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2536968.png)
![N-(5-chloro-2-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2536970.png)

![5-[3,4-Bis(methoxycarbonylamino)thiolan-2-yl]pentanoic acid](/img/structure/B2536972.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyethyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2536974.png)
![5-Fluoro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2536975.png)
![1-(2-(4-(2,4-difluorophenoxy)piperidin-1-yl)-3-(isopropylamino)-7,8-dihydropyrido[3,4-b]pyrazin-6(5H)-yl)ethanone](/img/structure/B2536977.png)


![2-[(1-ethyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2536984.png)
![2-(benzylthio)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2536985.png)